10-(4-methoxybenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one
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Overview
Description
10-(4-Methoxybenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a chromeno-oxazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-methoxybenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one typically involves multi-step reactions. One common method is the one-pot Mannich-type condensation cyclization reaction. This method involves the reaction of 7-hydroxy-4-methylcoumarin, formaldehyde, and primary amines in water at elevated temperatures (80-90°C) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the one-pot synthesis approach is favored due to its efficiency and high yield. This method is also environmentally friendly, as it minimizes the use of hazardous solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
10-(4-Methoxybenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
10-(4-Methoxybenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic and optical properties.
Biological Studies: It is studied for its potential antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 10-(4-methoxybenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes such as topoisomerases, which are crucial for DNA replication in cancer cells. This inhibition leads to the disruption of DNA synthesis and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like 7-hydroxy-4-methylcoumarin share a similar core structure and exhibit comparable biological activities.
Oxazinone Derivatives: These compounds, such as 9,10-dihydro-4-methyl-chromeno[8,7-e][1,3]oxazin-2(8H)-one, have similar synthetic routes and applications.
Uniqueness
10-(4-Methoxybenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one is unique due to its specific substitution pattern and the presence of the methoxybenzyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C24H25NO4 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
10-[(4-methoxyphenyl)methyl]-7-methyl-1,2,3,4,9,11-hexahydroisochromeno[4,3-g][1,3]benzoxazin-5-one |
InChI |
InChI=1S/C24H25NO4/c1-15-22-17(11-21-19-5-3-4-6-20(19)24(26)29-23(15)21)13-25(14-28-22)12-16-7-9-18(27-2)10-8-16/h7-11H,3-6,12-14H2,1-2H3 |
InChI Key |
QTGDHEUBXFTHJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=C3CCCC4)CN(CO2)CC5=CC=C(C=C5)OC |
Origin of Product |
United States |
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